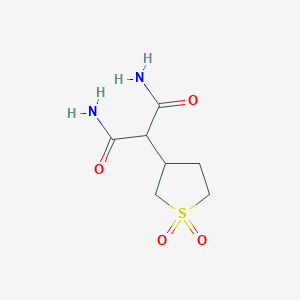![molecular formula C21H19FN4O3S B12126213 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)
3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrroloquinoxaline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the sulfonyl group: This step usually involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through alkylation reactions using tetrahydrofuran derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine include other pyrroloquinoxaline derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C21H19FN4O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C21H19FN4O3S/c22-13-7-9-15(10-8-13)30(27,28)19-18-21(25-17-6-2-1-5-16(17)24-18)26(20(19)23)12-14-4-3-11-29-14/h1-2,5-10,14H,3-4,11-12,23H2 |
InChI Key |
RWCFCKRSZJGBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)
![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)

![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)
![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)
![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)





